5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with chlorine, iodine, and a methylsulfonyl group
Mechanism of Action
The compound might be synthesized via Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The environmental stability and efficacy of this compound could be influenced by factors such as pH, temperature, and presence of other chemicals, but specific details would require experimental data.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-chloro-2-(methylsulfonyl)-1H-benzo[d]imidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of more complex molecules for various research purposes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the iodine substitution, which may affect its reactivity and biological activity.
6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the chlorine substitution, which may influence its chemical properties and applications.
5-chloro-6-iodo-1H-benzo[d]imidazole: Lacks the methylsulfonyl group, which can affect its solubility and stability.
Uniqueness
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to the combination of chlorine, iodine, and methylsulfonyl substituents on the benzimidazole core
Properties
IUPAC Name |
6-chloro-5-iodo-2-methylsulfonyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O2S/c1-15(13,14)8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJKUTYRBSQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.